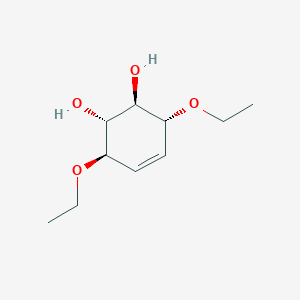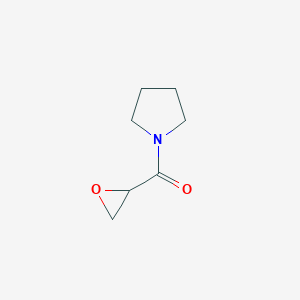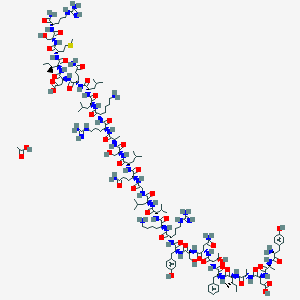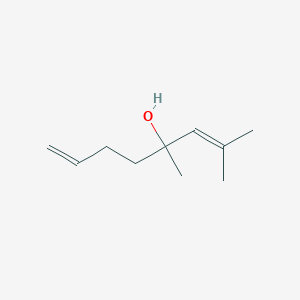
2,4-Dimethylocta-2,7-dien-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylocta-2,7-dien-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as geranylacetone and is a terpenoid, which is a class of organic compounds that are commonly found in plants.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylocta-2,7-dien-4-ol has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been shown to have a positive effect on the nervous system, making it a potential candidate for the treatment of neurological disorders. In agriculture, 2,4-Dimethylocta-2,7-dien-4-ol has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides. In industry, this compound can be used as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of 2,4-Dimethylocta-2,7-dien-4-ol is not fully understood. However, studies have shown that this compound can modulate the expression of various genes, including those involved in inflammation and tumor growth. It has also been shown to interact with various receptors in the nervous system, leading to its positive effects on neurological disorders.
Biochemische Und Physiologische Effekte
2,4-Dimethylocta-2,7-dien-4-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function and reduce the symptoms of neurological disorders. It has also been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,4-Dimethylocta-2,7-dien-4-ol is its ease of synthesis using readily available reagents. This makes it a cost-effective compound for use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 2,4-Dimethylocta-2,7-dien-4-ol. One potential area of research is the development of new anti-inflammatory and anti-tumor drugs based on this compound. Another area of research is the development of new insecticides based on the insecticidal properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
Conclusion
In conclusion, 2,4-Dimethylocta-2,7-dien-4-ol is a chemical compound with potential applications in various fields, including medicine, agriculture, and industry. The synthesis of this compound is relatively simple, and it has been shown to exhibit anti-inflammatory, anti-tumor, and insecticidal properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 2,4-Dimethylocta-2,7-dien-4-ol can be achieved through various methods, including the reduction of geranylacetone oxide, which is a precursor of geranylacetone. Another method involves the reaction of geranyl chloride with sodium borohydride, which results in the formation of 2,4-Dimethylocta-2,7-dien-4-ol. The synthesis of this compound is relatively simple and can be achieved using readily available reagents.
Eigenschaften
CAS-Nummer |
120792-35-0 |
|---|---|
Produktname |
2,4-Dimethylocta-2,7-dien-4-ol |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2,4-dimethylocta-2,7-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-6-7-10(4,11)8-9(2)3/h5,8,11H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
FWFWNMAYCZXPKP-UHFFFAOYSA-N |
SMILES |
CC(=CC(C)(CCC=C)O)C |
Kanonische SMILES |
CC(=CC(C)(CCC=C)O)C |
Synonyme |
2,7-Octadien-4-ol, 2,4-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



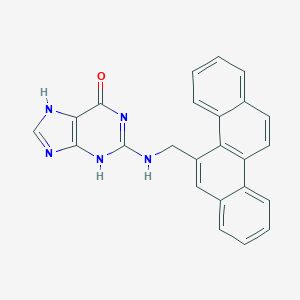
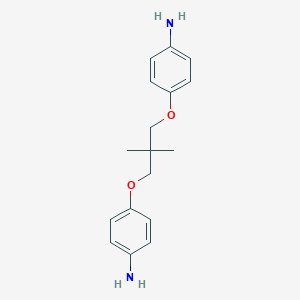
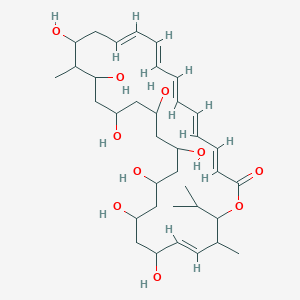
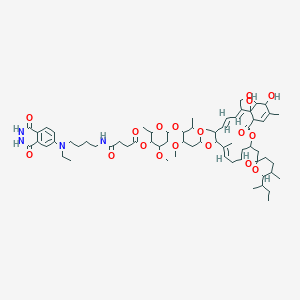
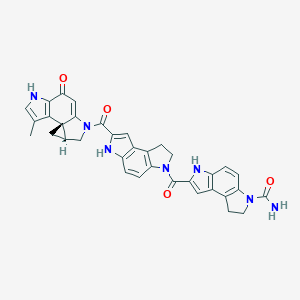
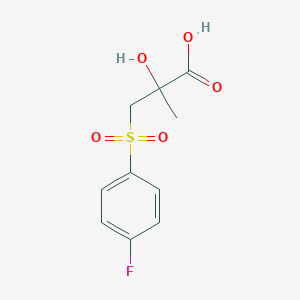
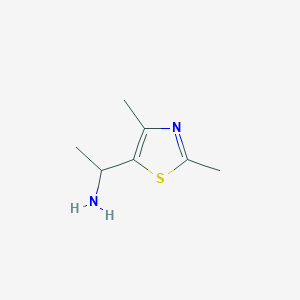


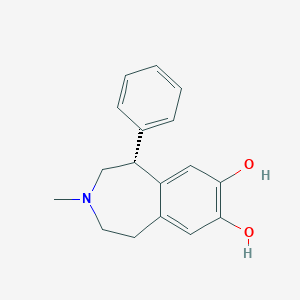
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)
